molecular formula C18H12IN3OS B2522238 N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamid CAS No. 670248-11-0

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamid

Katalognummer: B2522238
CAS-Nummer: 670248-11-0
Molekulargewicht: 445.28
InChI-Schlüssel: JXDRHVNGZCUQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a complex organic compound that features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Wissenschaftliche Forschungsanwendungen

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for cancer treatment.

    Industry: It may be used in the development of new materials with specific properties

Wirkmechanismus

Target of Action

The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.

Biochemical Pathways

The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can influence these pathways and their downstream effects.

Pharmacokinetics

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .

Result of Action

The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodobenzamide moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising anticancer activity .

Biologische Aktivität

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. Its IUPAC name is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide. The molecular formula is C18H12IN3OSC_{18}H_{12}IN_3OS, and it has a molecular weight of 423.28 g/mol.

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide primarily acts as a SIRT1 activator . SIRT1 (Sirtuin 1) is known for its role in deacetylating proteins that regulate various cellular processes such as apoptosis, cell survival, and inflammation. By activating SIRT1, this compound may influence several biochemical pathways critical for cell proliferation and survival.

Anticancer Activity

Research indicates that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide exhibits antiproliferative activity against various cancer cell lines. Significant findings include:

  • Cell Lines Tested :
    • Ovarian cancer (OVCAR-3)
    • Colon cancer (HCT-15)
    • Renal cancer (CAKI-1 and UO-31)
    • Leukemia (CCRF-CEM and SR)

The compound demonstrated potent activity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

In addition to its anticancer properties, the compound has shown antiviral activity against Parvovirus B19. Studies revealed that certain derivatives of imidazo[2,1-b]thiazole exhibited inhibitory effects on viral replication and cell viability in relevant cellular systems . The mechanism appears sensitive to structural variations within the compound.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can be influenced by its structural components. Variations in substituents on the imidazo[2,1-b]thiazole moiety have been linked to differences in potency against various biological targets. For instance:

CompoundStructureInhibition Constant KiK_i (µM)
9aeR = 4-OCH₃57.7
9bbR = 4-CH₃76.4
9caR = 4-Cl79.9
9ccR = H57.8

These results indicate that the presence of specific functional groups can enhance or diminish the compound's inhibitory effects on target enzymes .

Study on Carbonic Anhydrase Inhibition

A notable study evaluated the inhibition of carbonic anhydrase (CA) isoforms by derivatives related to imidazo[2,1-b]thiazole compounds. The results showed selective inhibition of hCA II over other isoforms (hCA I, IX, XII), with inhibition constants ranging from 57.7 µM to 98.2 µM for the most potent compounds . This selectivity suggests potential applications in targeting specific pathways involved in tumor growth.

Evaluation of Antiviral Properties

Another study focused on the antiviral efficacy of synthesized derivatives against Parvovirus B19. The results indicated that certain structural modifications could significantly enhance antiviral activity while maintaining low cytotoxicity in host cells . This highlights the importance of SAR in developing effective antiviral agents.

Eigenschaften

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRHVNGZCUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.